molecular formula C9H9N3S B1349907 N-Cyano-S-methyl-N'phenylisothiourea CAS No. 21504-96-1

N-Cyano-S-methyl-N'phenylisothiourea

Cat. No.: B1349907
CAS No.: 21504-96-1
M. Wt: 191.26 g/mol
InChI Key: CVUFVECDCYUJCL-UHFFFAOYSA-N
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Description

Methyl N-cyano-N’-phenylcarbamimidothioate is an organic compound with the molecular formula C9H9N3S and a molecular weight of 191.25 g/mol . It is known for its unique structure, which includes a cyano group (–C≡N) and a phenyl group (–C6H5) attached to a carbamimidothioate moiety. This compound is primarily used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-cyano-N’-phenylcarbamimidothioate can be synthesized through the reaction of aniline with dimethyl N-cyanodithioiminocarbonate in ethanol. The reaction mixture is heated at 40-45°C for 4-5 hours and then cooled to 0°C. The resulting precipitate is isolated by suction filtration and washed with cool ethanol and diethyl ether .

Industrial Production Methods

In industrial settings, the synthesis of methyl N-cyano-N’-phenylcarbamimidothioate follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl N-cyano-N’-phenylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Methyl N-cyano-N’-phenylcarbamimidothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-cyano-N’-phenylcarbamimidothioate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl N-cyano-N’-phenylcarbamimidothioate can be compared with other similar compounds, such as:

    Methyl N-cyano-N’-methylcarbamimidothioate: Similar structure but with a methyl group instead of a phenyl group.

    Methyl N-cyano-N’-phenylimidothiocarbamate: Similar structure but with a different functional group.

The uniqueness of methyl N-cyano-N’-phenylcarbamimidothioate lies in its combination of the cyano and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-cyano-N'-phenylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-13-9(11-7-10)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUFVECDCYUJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=CC=CC=C1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374098
Record name Methyl N-cyano-N'-phenylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21504-96-1
Record name Methyl N-cyano-N'-phenylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21504-96-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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